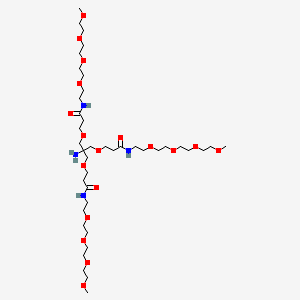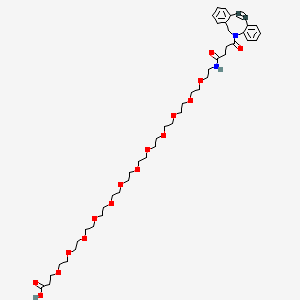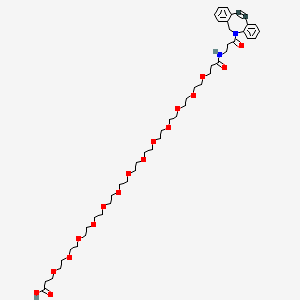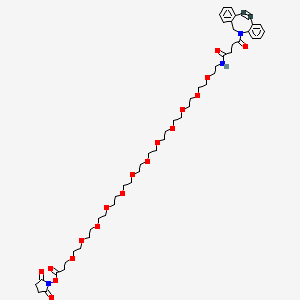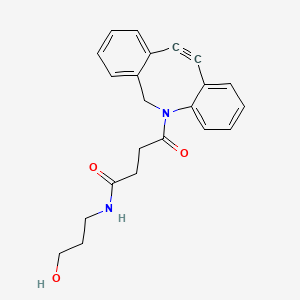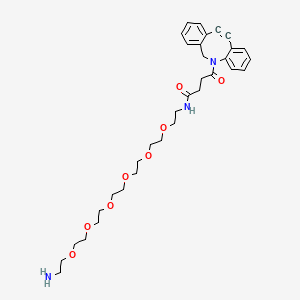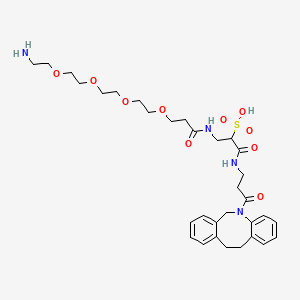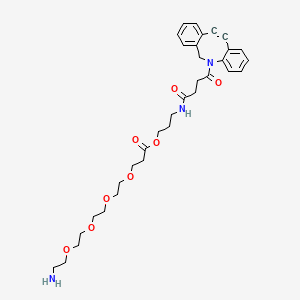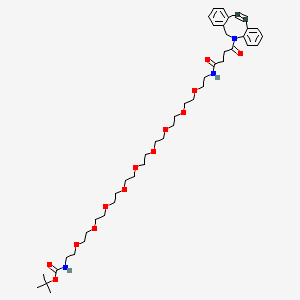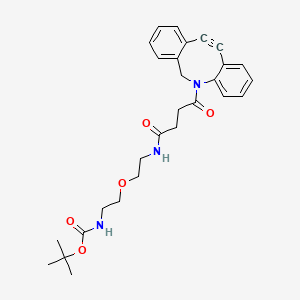
DBCO-PEG1-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG1-NH-Boc: is a compound that consists of a polyethylene glycol (PEG) linker with a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of copper-free click chemistry. The Boc protecting group can be removed under acidic conditions to expose the amine group for further reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis of DBCO-PEG1-NH-Boc:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):
Common Reagents and Conditions:
- The primary reagent for SPAAC reactions is an azide-containing molecule.
- The reaction can be carried out in various solvents, including DMSO, DCM, and dimethylformamide (DMF).
- The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amine group for further reactions .
Major Products Formed:
Applications De Recherche Scientifique
Chemistry:
- DBCO-PEG1-NH-Boc is widely used in click chemistry for the conjugation of biomolecules and the synthesis of complex molecular structures.
- It serves as a versatile linker in the preparation of multifunctional compounds .
Biology:
- In biological research, this compound is used for the labeling and tracking of biomolecules.
- It is employed in the development of bioconjugates for imaging and diagnostic applications .
Medicine:
- The compound is utilized in the synthesis of drug delivery systems, where the PEG linker enhances solubility and biocompatibility.
- It is also used in the development of targeted therapies, such as proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins .
Industry:
Mécanisme D'action
Mechanism:
- The DBCO group in DBCO-PEG1-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming a stable triazole linkage.
- The PEG linker provides solubility and biocompatibility, while the Boc-protected amine allows for further functionalization upon deprotection .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
DBCO-PEG8-NH-Boc: Similar to DBCO-PEG1-NH-Boc but with a longer PEG linker, providing increased solubility and flexibility.
DBCO-PEG12-NH-Boc: Features an even longer PEG linker, further enhancing solubility and biocompatibility.
DBCO-PEG24-NH-Boc: Contains a very long PEG linker, suitable for applications requiring high solubility and minimal non-specific interactions.
Uniqueness:
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-28(2,3)36-27(34)30-17-19-35-18-16-29-25(32)14-15-26(33)31-20-23-10-5-4-8-21(23)12-13-22-9-6-7-11-24(22)31/h4-11H,14-20H2,1-3H3,(H,29,32)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCZDGHHGDLMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
